molecular formula C21H20N2O4S B4931697 N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide

Katalognummer B4931697
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: LCTDSNKOLDJFFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1 GTPase, a member of the Rho family of small GTPases that plays a crucial role in the regulation of cell migration, proliferation, and survival. The aim of

Wirkmechanismus

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a selective inhibitor of the RAC1 GTPase, which plays a crucial role in the regulation of cell migration, proliferation, and survival. RAC1 is activated by various extracellular stimuli, such as growth factors and cytokines, and regulates downstream signaling pathways that control cytoskeletal dynamics, cell adhesion, and gene expression. N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1 activation by binding to the switch II region of RAC1, which is critical for the interaction with downstream effectors.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1-mediated invasion and migration by disrupting the formation of invadopodia, which are actin-rich protrusions that facilitate cell motility and invasion. In cardiovascular cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide improves cardiac function and reduces inflammation by inhibiting RAC1-mediated activation of NADPH oxidase and NF-κB signaling pathways. In neuronal cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide protects against oxidative stress and improves cognitive function by inhibiting RAC1-mediated activation of JNK and p38 MAPK signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity and potency for RAC1 inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its compatibility with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects on other small GTPases and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has shown promising results in preclinical studies for various diseases, but further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide research include:
1. Clinical trials to evaluate the efficacy and safety of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide in human patients with cancer, cardiovascular diseases, and neurological disorders.
2. Development of more potent and selective RAC1 inhibitors based on the structure-activity relationship of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.
3. Investigation of the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide on RAC1-mediated signaling pathways and downstream effectors.
4. Exploration of the potential synergistic effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide with other small molecule inhibitors or chemotherapeutic agents.
5. Development of novel delivery systems for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide to improve its bioavailability and pharmacokinetics.
In conclusion, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases. Its selective inhibition of RAC1-mediated signaling pathways makes it a potential therapeutic target for cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its therapeutic potential and safety profile.

Synthesemethoden

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide was first synthesized by researchers at the University of California, San Francisco, using a multistep synthesis method. The synthesis involved the reaction of 4-ethoxyaniline with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate, which was then reduced to the amine using palladium on carbon catalyst. The amine was then reacted with 4-chloro-2-fluorobenzoyl chloride to form N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting RAC1-mediated signaling pathways. In cardiovascular diseases, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to improve cardiac function and reduce inflammation by inhibiting RAC1 activation. In neurological disorders, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function by inhibiting RAC1-mediated signaling.

Eigenschaften

IUPAC Name

2-(benzenesulfonamido)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-27-17-14-12-16(13-15-17)22-21(24)19-10-6-7-11-20(19)23-28(25,26)18-8-4-3-5-9-18/h3-15,23H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDSNKOLDJFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.